Tenidap

Catalog No.
S544908
CAS No.
120210-48-2
M.F
C14H9ClN2O3S
M. Wt
320.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenidap

CAS Number

120210-48-2

Product Name

Tenidap

IUPAC Name

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)

InChI Key

IZSFDUMVCVVWKW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide, CP 66248, CP 66248-2, CP-66,248-2, tenidap, tenidap sodium

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O

Description

The exact mass of the compound Tenidap is 320.0022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anion Transport Inhibition:

One research area mentions Tenidap as an anion transport inhibitor []. Anion transport proteins facilitate the movement of negatively charged ions across cell membranes. Inhibiting these transporters can have various effects on cellular function, depending on the specific ion targeted. More research is needed to understand how Tenidap interacts with anion transport and its potential consequences.

Cytokine and Acute-Phase Protein Regulation:

Another reference suggests Tenidap might influence cytokine and acute-phase protein levels []. Cytokines are signaling molecules involved in inflammation and immune response. Acute-phase proteins are produced by the liver during inflammation. Tenidap's potential role in regulating these factors needs further investigation to understand its impact on inflammatory processes.

Tenidap is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID). Its chemical formula is C₁₄H₉ClN₂O₃S, and it features a unique structure that includes components from the indole, urea, thiophene, and organochlorine families. Tenidap is primarily recognized for its ability to modulate inflammatory processes by inhibiting the synthesis of various inflammatory mediators, including prostaglandins and leukotrienes .

Tenidap's mechanism of action was multi-pronged:

  • COX/5-LOX Inhibition: It inhibited cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, critical for inflammatory prostaglandin and leukotriene production [, ].
  • Cytokine Modulation: Tenidap suppressed the production of pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF-α) in human cells []. These cytokines play a key role in rheumatoid arthritis progression.

This combined approach offered potential benefits over traditional NSAIDs, which primarily target COX enzymes [].

The primary chemical reaction involving Tenidap is its mechanism of action as an anti-inflammatory agent. It alters the conversion of arachidonic acid into prostaglandins and leukotrienes via inhibition of cyclooxygenase and lipoxygenase pathways. Specifically, Tenidap has been shown to inhibit the synthesis of prostaglandin D₂, leukotriene B₄, and prostaglandin E₂ in vitro, with IC₅₀ values of 0.02 µM, 18 µM, and 32 µM respectively . This inhibition plays a crucial role in reducing inflammation and pain associated with various conditions.

Tenidap exhibits significant biological activity through its anti-inflammatory properties. It has been documented to modulate cytoplasmic pH levels and inhibit anion transport in vitro. Additionally, Tenidap has shown the ability to inhibit mannose 6-phosphate receptor-mediated endocytosis and protein synthesis . These activities suggest that Tenidap may have broader implications beyond simple anti-inflammatory effects, potentially influencing cellular processes such as metabolism and transport.

Several synthesis methods for Tenidap have been reported:

  • Conventional Synthesis: The traditional method involves multiple steps starting from 5-chloro-2-oxoindole. The reaction typically requires specific conditions such as temperature control to ensure yield and purity .
  • New Practical Synthesis: A more recent method allows for the synthesis of Tenidap at lower temperatures (25 °C) over extended periods (24 hours), which may enhance efficiency and reduce by-products .

These methods highlight the versatility in synthesizing Tenidap while maintaining its structural integrity.

Tenidap is primarily used in clinical settings for its anti-inflammatory effects. It is indicated for conditions such as:

  • Rheumatoid arthritis
  • Osteoarthritis
  • Other inflammatory disorders

Additionally, ongoing research is exploring its potential applications in various therapeutic areas due to its unique mechanism of action .

Studies on Tenidap's interactions reveal that it can influence various biological pathways. For instance, it has been shown to modulate the activity of specific receptors involved in inflammatory responses. The compound's ability to inhibit certain cellular processes suggests potential interactions with other pharmacological agents, warranting further investigation into drug-drug interactions and potential side effects .

Several compounds share structural or functional similarities with Tenidap. Here are a few notable examples:

Compound NameStructure TypePrimary UseUnique Features
IndomethacinIndole derivativeAnti-inflammatoryStronger inhibition of cyclooxygenase than Tenidap
CelecoxibSulfonamideSelective COX-2 inhibitorMore selective for COX-2 than COX-1
DiclofenacPhenylacetic acidNon-steroidal anti-inflammatoryBroad-spectrum NSAID with potent analgesic effects

Uniqueness of Tenidap: Unlike many traditional NSAIDs that primarily target cyclooxygenase enzymes, Tenidap also affects other pathways involved in inflammation, making it potentially more versatile in treating inflammatory conditions.

This comprehensive overview highlights the significance of Tenidap within pharmaceutical research and its applications in clinical practice while emphasizing its unique properties compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

320.0022410 g/mol

Monoisotopic Mass

320.0022410 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9K7CJ74ONH

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX23 - Tenidap

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

120210-48-2

Wikipedia

Tenidap

Dates

Modify: 2023-08-15
1: Tang XH, Wu XY, Xu L, Fang YX, Wang JH, Zhu GX, Hong Z. Tenidap is neuroprotective in a pilocarpine rat model of temporal lobe epilepsy. Chin Med J (Engl). 2013;126(10):1900-5. PubMed PMID: 23673107.
2: Xu L, Hao Y, Wu X, Yu P, Zhu G, Hong Z. Tenidap, an agonist of the inwardly rectifying K+ channel Kir2.3, delays the onset of cortical epileptiform activity in a model of chronic temporal lobe epilepsy. Neurol Res. 2013 Jul;35(6):561-7. doi: 10.1179/1743132813Y.0000000157. Epub 2013 Feb 7. PubMed PMID: 23561319.
3: Best L, Brown PD, Sener A, Malaisse WJ. Opposing effects of tenidap on the volume-regulated anion channel and K(ATP) channel activity in rat pancreatic beta-cells. Eur J Pharmacol. 2010 Mar 10;629(1-3):159-63. doi: 10.1016/j.ejphar.2009.12.013. Epub 2009 Dec 24. PubMed PMID: 20035738.
4: Haynes DR, Hutchens MJ, Whitehouse MW, Vernon-Roberts B. A comparison of the disease-modifying and cytokine-regulating activities of tenidap, piroxicam and cyclosporin-A using the adjuvant-induced model of arthritis in rats. Inflammopharmacology. 1998;6(3):193-202. PubMed PMID: 17657619.
5: Ayral X, Mackillop N, Genant HK, Kirkpatrick J, Beaulieu A, Pippingskiöld P, Will RK, Alava S, Dougados M. Arthroscopic evaluation of potential structure-modifying drug in osteoarthritis of the knee. A multicenter, randomized, double-blind comparison of tenidap sodium vs piroxicam. Osteoarthritis Cartilage. 2003 Mar;11(3):198-207. PubMed PMID: 12623291.
6: Liu Y, Liu D, Printzenhoff D, Coghlan MJ, Harris R, Krafte DS. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3. Eur J Pharmacol. 2002 Jan 25;435(2-3):153-60. PubMed PMID: 11821021.
7: Matsumoto H, Fujii A. Tenidap, an anti-inflammatory agent, inhibits DNA and collagen syntheses, depresses cell proliferation, and lowers intracellular pH in cultured human gingival fibroblasts. J Pharmacol Exp Ther. 2002 Feb;300(2):668-72. PubMed PMID: 11805231.
8: Ducoudret O, Diakov A, Müller-Berger S, Romero MF, Frömter E. The renal Na-HCO3-cotransporter expressed in Xenopus laevis oocytes: inhibition by tenidap and benzamil and effect of temperature on transport rate and stoichiometry. Pflugers Arch. 2001 Aug;442(5):709-17. PubMed PMID: 11512027.
9: Evans L, Aarons L, Coates P. A pharmacokinetic model for tenidap in normal volunteers and rheumatoid arthritis patients. Pharm Res. 1999 Oct;16(10):1608-15. PubMed PMID: 10554105.
10: Attur MG, Patel R, DiCesare PE, Steiner GC, Abramson SB, Amin AR. Regulation of nitric oxide production by salicylates and tenidap in human OA-affected cartilage, rat chondrosarcomas and bovine chondrocytes. Osteoarthritis Cartilage. 1998 Jul;6(4):269-77. PubMed PMID: 9876396.
11: Sanz JM, Chiozzi P, Di Virgilio F. Tenidap enhances P2Z/P2X7 receptor signalling in macrophages. Eur J Pharmacol. 1998 Aug 21;355(2-3):235-44. PubMed PMID: 9760038.
12: Fernandes JC, Martel-Pelletier J, Jovanovic D, Tardif G, DiBattista JA, Lascau-Coman V, Otterness IG, Pelletier JP. The effects of tenidap on canine experimental osteoarthritis: II. Study of the expression of collagenase-1 and interleukin 1beta by in situ hybridization. J Rheumatol. 1998 May;25(5):951-8. PubMed PMID: 9598897.
13: Palacios I, Lopez-Armada MJ, Hernandez P, Sanchez-Pernaute O, Gutierrez S, Miguelez R, Martinez J, Egido J, Herrero-Beaumont G. Tenidap decreases IL-8 and monocyte chemotactic peptide-1 (MCP-1) mRNA expression in the synovial tissue of rabbits with antigen arthritis and in cultured synovial cells. Clin Exp Immunol. 1998 Mar;111(3):588-96. PubMed PMID: 9528904; PubMed Central PMCID: PMC1904886.
14: Sánchez-Pernaute O, López-Armada MJ, Hernández P, Palacios I, Navarro F, Martínez J, Egido J, Herrero-Beaumont G. Antifibroproliferative effect of tenidap in chronic antigen-induced arthritis. Arthritis Rheum. 1997 Dec;40(12):2147-56. PubMed PMID: 9416851.
15: Dezube BJ, Lederman MM, Chapman B, Georges DL, Dogon AL, Mudido P, Reis-Lishing J, Cheng SL, Silberman SL, Crumpacker CS. The effect of tenidap on cytokines, acute-phase proteins, and virus load in human immunodeficiency virus (HIV)-infected patients: correlation between plasma HIV-1 RNA and proinflammatory cytokine levels. J Infect Dis. 1997 Sep;176(3):807-10. PubMed PMID: 9291340.
16: Littman BH, Schumacher HR Jr, Boyle DL, Weisman MH, Firestein GS. Effect of tenidap on metalloproteinase gene expression in rheumatoid arthritis: a synovial biopsy study. J Clin Rheumatol. 1997 Aug;3(4):194-202. PubMed PMID: 19078187.
17: Hall VC, Wolf RE. Effects of tenidap and nonsteroidal antiinflammatory drugs on the response of cultured human T cells to interleukin 2 in rheumatoid arthritis. J Rheumatol. 1997 Aug;24(8):1467-70. PubMed PMID: 9263136.
18: Carty TJ, Sweeney FJ, Griffiths RJ, Eskra JD, Ernest MJ, Pillar JS, Cheng JD, Loose LD, Joseph PA, Pazoles PP, Moore PF, Nagahisa A, Murase S, Kadin SB. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models. Inflamm Res. 1997 May;46(5):168-79. PubMed PMID: 9197987.
19: Jovanovic D, Caron JP, Martel-Pelletier J, Fernandes JC, Ricketts T, Pelletier JP. The therapeutic effects of tenidap in canine experimental osteoarthritis: relationship with biochemical markers. J Rheumatol. 1997 May;24(5):916-25. PubMed PMID: 9150082.
20: Lieb K, Fiebich BL, Hüll M, Berger M, Bauer J. Potent inhibition of interleukin-6 expression in a human astrocytoma cell line by tenidap. Cell Tissue Res. 1997 May;288(2):251-7. PubMed PMID: 9082960.

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